(4-Aminopyrimidin-2-yl)methanol molecular weight
(4-Aminopyrimidin-2-yl)methanol molecular weight
An In-Depth Technical Guide to (4-Aminopyrimidin-2-yl)methanol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
(4-Aminopyrimidin-2-yl)methanol is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, including its molecular weight, along with detailed protocols for its synthesis and purification. Furthermore, we explore its potential applications in drug discovery, drawing insights from the established biological activities of structurally related aminopyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical scaffold of (4-Aminopyrimidin-2-yl)methanol for the design of novel therapeutics.
Introduction to (4-Aminopyrimidin-2-yl)methanol
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic placement of functional groups, such as amino and methanol moieties, on this scaffold can impart specific chemical properties and biological activities. (4-Aminopyrimidin-2-yl)methanol, with its distinct substitution pattern, presents a versatile platform for chemical modification and the exploration of new therapeutic agents. Derivatives of 2-aminopyrimidine have garnered considerable attention for their potential as kinase inhibitors, which are crucial in regulating cell signaling pathways often dysregulated in diseases like cancer.[1]
This guide will delve into the core scientific principles governing the properties and synthesis of (4-Aminopyrimidin-2-yl)methanol, providing a robust foundation for its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Aminopyrimidin-2-yl)methanol is essential for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C5H7N3O | PubChemLite[2] |
| Molecular Weight | 125.13 g/mol | PubChemLite[2] |
| Monoisotopic Mass | 125.058914 Da | PubChemLite[2] |
| Predicted XlogP | -1.0 | PubChemLite[2] |
| Physical Form | Solid (predicted) | Sigma-Aldrich |
| Storage Conditions | 2-8°C, inert atmosphere | Sigma-Aldrich |
Structural Diagram
Caption: 2D structure of (4-Aminopyrimidin-2-yl)methanol.
Synthesis and Purification
The synthesis of (4-Aminopyrimidin-2-yl)methanol can be approached through several routes, often involving the construction of the pyrimidine ring followed by functional group manipulations. Below is a generalized, multi-step synthetic protocol based on established methods for analogous compounds.
General Synthetic Workflow
Caption: Generalized synthetic workflow for (4-Aminopyrimidin-2-yl)methanol.
Detailed Experimental Protocol
This protocol describes a plausible synthesis route involving the reduction of a corresponding ester.
Step 1: Synthesis of Methyl 4-aminopyrimidine-2-carboxylate
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To a solution of a suitable starting material, such as 2-chloro-4-aminopyrimidine, in methanol, add a source of carbon monoxide and a palladium catalyst (e.g., Pd(PPh3)4).
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Pressurize the reaction vessel with carbon monoxide and heat the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield methyl 4-aminopyrimidine-2-carboxylate.
Step 2: Reduction to (4-Aminopyrimidin-2-yl)methanol
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Dissolve methyl 4-aminopyrimidine-2-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF, to the cooled solution.[3] The addition should be dropwise to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as indicated by TLC or LC-MS.
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Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.
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Filter the resulting precipitate and wash it with THF.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude (4-Aminopyrimidin-2-yl)methanol.
Purification
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The crude product can be purified by flash column chromatography on silica gel.[4]
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A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to isolate the pure compound.
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The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in targeting various protein kinases.[1] While specific biological activity for (4-Aminopyrimidin-2-yl)methanol is not extensively documented, its structural motifs suggest significant potential as a building block for novel therapeutics.
Kinase Inhibition
Numerous kinase inhibitors are based on the 2-aminopyrimidine core.[1] This scaffold can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The amino group at the 4-position and the methanol group at the 2-position of (4-Aminopyrimidin-2-yl)methanol can be further functionalized to enhance binding affinity and selectivity for specific kinases. For instance, derivatives of aminopyrimidines have shown inhibitory activity against:
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Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy.[5]
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B-Raf Kinase: The V600E mutant of B-Raf is a key driver in several cancers, and targeted inhibitors have shown significant clinical success.[6][7]
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Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR inhibitors are used in the treatment of various cancers, and aminopyrimidine hybrids have been explored for this purpose.[8]
Signaling Pathway Modulation
Caption: Potential inhibition of the MAPK/ERK signaling pathway by a (4-Aminopyrimidin-2-yl)methanol derivative.
Intermediate in Complex Molecule Synthesis
(4-Aminopyrimidin-2-yl)methanol can also serve as a key intermediate in the synthesis of more complex molecules. For example, related compounds are used in the synthesis of Thiamine (Vitamin B1) and other biologically active heterocyclic systems.[9][10]
Conclusion
(4-Aminopyrimidin-2-yl)methanol is a valuable chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible building block for medicinal chemists. The established importance of the 2-aminopyrimidine scaffold in kinase inhibition provides a strong rationale for the exploration of (4-Aminopyrimidin-2-yl)methanol derivatives as novel therapeutic agents. This guide provides a foundational understanding to facilitate such research endeavors.
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